molecular formula C21H15N3O2 B5751986 N-1H-benzimidazol-2-yl-9H-xanthene-9-carboxamide

N-1H-benzimidazol-2-yl-9H-xanthene-9-carboxamide

Cat. No. B5751986
M. Wt: 341.4 g/mol
InChI Key: XZEBJOUVYWWRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1H-benzimidazol-2-yl-9H-xanthene-9-carboxamide, commonly known as BX, is a fluorescent dye that has been widely used in scientific research applications. It is a versatile dye that can be used to label proteins, lipids, and nucleic acids, making it a valuable tool in various fields of biology and chemistry.

Mechanism of Action

The mechanism of action of BX involves its ability to bind to specific molecules and emit light upon excitation with a suitable wavelength. BX has a high quantum yield, which means that it can efficiently convert absorbed light into emitted light. This property makes BX a valuable tool for imaging and detection in biological systems.
Biochemical and Physiological Effects
BX has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that can be used in vivo and in vitro without causing any harm to the biological system under investigation.

Advantages and Limitations for Lab Experiments

The advantages of using BX in lab experiments include its high quantum yield, low toxicity, and versatility in labeling various biomolecules. However, the limitations of using BX include its susceptibility to photobleaching, which can limit its use in long-term imaging experiments. BX is also sensitive to pH and temperature changes, which can affect its fluorescence properties.

Future Directions

There are several future directions for the use of BX in scientific research. One direction is the development of new synthetic methods for BX that can improve its fluorescence properties and reduce its limitations. Another direction is the use of BX in combination with other fluorescent dyes to improve imaging and detection in biological systems. Finally, the use of BX in live-cell imaging experiments can provide valuable insights into the dynamics and function of biomolecules in living organisms.

Synthesis Methods

The synthesis of BX involves the condensation of 2-aminobenzimidazole with 9H-xanthen-9-one in the presence of a suitable catalyst. The resulting compound is then subjected to further chemical reactions to obtain the final product. The synthesis of BX is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

BX has been widely used in scientific research applications due to its unique fluorescent properties. It has been used to label proteins, lipids, and nucleic acids in various biological systems. BX has also been used to study the localization and dynamics of membrane proteins, the trafficking of intracellular vesicles, and the structure and function of nucleic acids.

properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(24-21-22-15-9-3-4-10-16(15)23-21)19-13-7-1-5-11-17(13)26-18-12-6-2-8-14(18)19/h1-12,19H,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEBJOUVYWWRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.